

# 3-aminoquinoxaline-2-carboxylic acid chemical properties and IUPAC name

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## Compound of Interest

Compound Name: 3-aminoquinoxaline-2-carboxylic  
Acid

Cat. No.: B1270939

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An In-depth Technical Guide on **3-aminoquinoxaline-2-carboxylic acid**: Chemical Properties and IUPAC Name

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthetic methodologies related to **3-aminoquinoxaline-2-carboxylic acid**. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Chemical Identity and Properties

The IUPAC name for the compound is **3-aminoquinoxaline-2-carboxylic acid**. It belongs to the quinoxaline class of heterocyclic compounds, which are known for their diverse biological activities.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	<b>3-aminoquinoxaline-2-carboxylic acid</b>	-
CAS Number	85414-82-0	
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	
Molecular Weight	189.17 g/mol	Calculated

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)N | - |

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	Data not available	For comparison, quinoxaline-2-carboxylic acid has a melting point of 208 °C (decomposes).[1]
Boiling Point	Data not available	Carboxylic acids often decompose at high temperatures.[2]
Solubility	Data not available	Likely soluble in organic solvents like DMSO and DMF. Quinoxaline derivatives show low solubility in aqueous media.[3]

| pKa | Data not available | The presence of the carboxylic acid group suggests a pKa value in the range of 4-5, while the amino group would have a pKa around 9-10.[4] The electron-withdrawing nature of the quinoxaline ring and the amino group at the 3-position would influence these values.[5] |

## Spectral Data

Detailed spectral data for **3-aminoquinoxaline-2-carboxylic acid** is not readily available in the public domain. However, characteristic spectral features can be inferred from related quinoxaline derivatives.

Table 3: Expected Spectral Characteristics

Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	Aromatic protons on the benzene ring (multiplets, ~7.5-8.5 ppm), NH <sub>2</sub> protons (broad singlet), COOH proton (broad singlet, downfield).[3]
<sup>13</sup> C NMR	Carbonyl carbon (~167 ppm), aromatic and heterocyclic carbons (~110-155 ppm).[6]
IR Spectroscopy	O-H stretch from carboxylic acid (~2500-3300 cm <sup>-1</sup> , broad), C=O stretch from carboxylic acid (~1700 cm <sup>-1</sup> ), N-H stretch from amine (~3300-3500 cm <sup>-1</sup> ), C=N and C=C stretches in the aromatic region.[7][8]

| Mass Spectrometry | A molecular ion peak [M+H]<sup>+</sup> at m/z 190.056. |

## Experimental Protocols

### General Synthesis of Quinoxaline-2-carboxylic Acid Derivatives

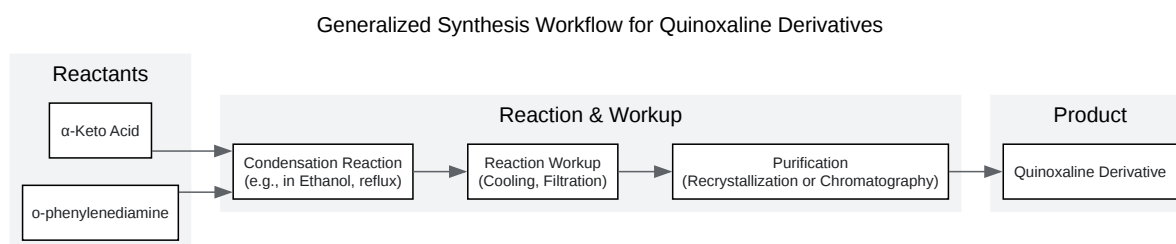
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] A common method for producing quinoxaline-2-carboxylic acids is the reaction of o-phenylenediamine with pyruvic acid or its derivatives.[10]

Reaction Scheme: o-phenylenediamine + α-keto acid → 3-substituted-quinoxaline-2-carboxylic acid

A plausible synthetic route for **3-aminoquinoxaline-2-carboxylic acid** could involve:

- Reaction of a substituted o-phenylenediamine with a suitable precursor to introduce the amino and carboxylic acid functionalities.
- Alternatively, a pre-formed quinoxaline core could be functionalized. For instance, 3-chloroquinoxaline-2-carboxylic acid could undergo nucleophilic substitution with an amine source.

Below is a generalized experimental workflow for the synthesis of a quinoxaline derivative.



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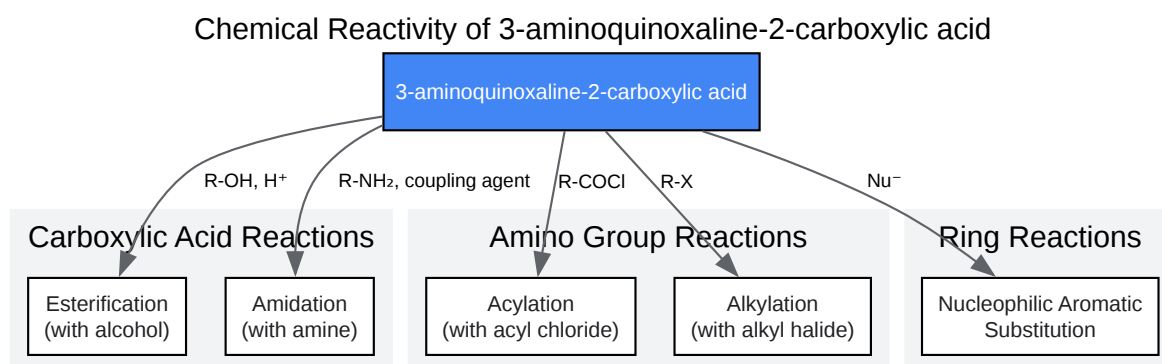
Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

## Reactivity and Logical Relationships

The chemical reactivity of **3-aminoquinoxaline-2-carboxylic acid** is dictated by its functional groups: the carboxylic acid, the amino group, and the quinoxaline ring system.

- Carboxylic Acid Group: Can undergo esterification, amidation, and reduction.
- Amino Group: Can be acylated, alkylated, and diazotized. It is a nucleophilic center.
- Quinoxaline Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.

The interplay of these functional groups allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.



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Caption: Reactivity map of **3-aminoquinoxaline-2-carboxylic acid**.

## Applications in Research and Drug Development

Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] [10] Specifically, derivatives of quinoxaline-2-carboxylic acid have been investigated as:

- **Antimycobacterial Agents:** Certain quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against *Mycobacterium tuberculosis*. [6]
- **Tumor Inhibiting Agents:** Some substituted quinoxaline 1,4-di-N-oxides exhibit cytotoxic activity. [10]
- **Enzyme Inhibitors:** Quinoxaline derivatives have been developed as inhibitors for various kinases, such as human protein kinase CK2. [9]

The structural motif of **3-aminoquinoxaline-2-carboxylic acid** provides a scaffold that can be readily modified to explore structure-activity relationships in the development of new therapeutic agents.

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